Dmt-du amidite 0.25g, ab, single
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Overview
Description
5’-O-DMT-2’-deoxyuridine-3’-CE Phosphoramidite is a crucial compound in the field of biomedicine, particularly in the synthesis of nucleic acids. This compound is essential for the integration of 2’-deoxyuridine into nucleic acid sequences, which is vital for DNA and RNA oligonucleotide synthesis. Its applications span across pharmaceutical innovation, gene therapy, and genetic research, making it an invaluable tool in the advancement of medical treatments and genetic exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-2’-deoxyuridine-3’-CE Phosphoramidite involves several steps. Initially, 2’-deoxyuridine is protected at the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. This protection is crucial to prevent unwanted reactions at this site during subsequent steps. The 3’-hydroxyl group is then reacted with a phosphoramidite reagent, typically involving diisopropylamino and 2-cyanoethyl groups, to form the final phosphoramidite compound.
Industrial Production Methods
Industrial production of 5’-O-DMT-2’-deoxyuridine-3’-CE Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity (≥95%) of the final product. The compound is typically produced in bulk quantities and stored at 2-8°C to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-2’-deoxyuridine-3’-CE Phosphoramidite undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly during the synthesis of oligonucleotides.
Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, the compound’s stability can be affected by oxidative conditions.
Common Reagents and Conditions
Nucleophilic Reagents: Used in substitution reactions to incorporate the phosphoramidite into oligonucleotide sequences.
Protecting Groups: Dimethoxytrityl (DMT) and cyanoethyl groups are commonly used to protect reactive sites during synthesis.
Major Products Formed
The primary product formed from reactions involving 5’-O-DMT-2’-deoxyuridine-3’-CE Phosphoramidite is the oligonucleotide sequence with the incorporated 2’-deoxyuridine.
Scientific Research Applications
5’-O-DMT-2’-deoxyuridine-3’-CE Phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Essential for the synthesis of DNA and RNA sequences used in genetic research and gene therapy.
Medicine: Plays a crucial role in the development of therapeutic oligonucleotides for treating genetic disorders.
Industry: Utilized in the production of diagnostic tools and reagents for molecular biology research.
Mechanism of Action
The mechanism of action of 5’-O-DMT-2’-deoxyuridine-3’-CE Phosphoramidite involves its incorporation into oligonucleotide sequences during DNA or RNA synthesis. The compound acts as a building block, allowing for the precise integration of 2’-deoxyuridine into the nucleic acid chain. This integration is facilitated by the phosphoramidite group, which undergoes nucleophilic attack during the synthesis process . The molecular targets and pathways involved include the DNA or RNA polymerase enzymes that catalyze the incorporation of the modified nucleotide into the growing nucleic acid chain .
Comparison with Similar Compounds
Similar Compounds
5’-O-DMT-5-Ethynyl-2’-deoxyuridine 3’-CE Phosphoramidite: Used for the synthesis of modified oligonucleotides with ethynyl groups.
2’-Deoxy-5’-DMT-5-(benzylcarbamoyl)uridine 3’-CE Phosphoramidite: A novel nucleoside analog with antiviral activity.
5’-O-DMT-5-Fluoro-2’-deoxyuridine-3’-CE Phosphoramidite: Used in the synthesis of 5-fluorouracil-containing oligonucleotides for cancer treatment.
Uniqueness
5’-O-DMT-2’-deoxyuridine-3’-CE Phosphoramidite is unique due to its specific application in the incorporation of 2’-deoxyuridine into nucleic acid sequences. This specificity makes it an indispensable tool in genetic research and therapeutic development, distinguishing it from other similar compounds that may incorporate different modified nucleotides.
Properties
IUPAC Name |
3-[amino-[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N4O8P/c1-40-26-13-9-24(10-14-26)33(23-7-4-3-5-8-23,25-11-15-27(41-2)16-12-25)42-22-29-28(45-46(35)43-20-6-18-34)21-31(44-29)37-19-17-30(38)36-32(37)39/h3-5,7-17,19,28-29,31H,6,20-22,35H2,1-2H3,(H,36,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYJPAINBGRBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)NC5=O)OP(N)OCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N4O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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